tert-Butyl 2-(chloromethyl)-5-fluoro-1H-benzo[d]imidazole-1-carboxylate
Description
This compound is a benzo[d]imidazole derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a chloromethyl substituent at the 2-position, and a fluorine atom at the 5-position. Its structure renders it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The Boc group enhances solubility in organic solvents and protects the imidazole nitrogen during reactions, while the chloromethyl group provides a reactive site for nucleophilic substitution or cross-coupling reactions .
Properties
Molecular Formula |
C13H14ClFN2O2 |
|---|---|
Molecular Weight |
284.71 g/mol |
IUPAC Name |
tert-butyl 2-(chloromethyl)-5-fluorobenzimidazole-1-carboxylate |
InChI |
InChI=1S/C13H14ClFN2O2/c1-13(2,3)19-12(18)17-10-5-4-8(15)6-9(10)16-11(17)7-14/h4-6H,7H2,1-3H3 |
InChI Key |
IIRZFORDUHMAEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)F)N=C1CCl |
Origin of Product |
United States |
Preparation Methods
Condensation of Fluorinated o-Phenylenediamine Derivatives
The benzimidazole scaffold is typically synthesized via cyclocondensation of 4-fluoro-1,2-diaminobenzene with carbonyl equivalents.
Method A: Carboxylic Acid Condensation
-
Reactants : 4-Fluoro-1,2-diaminobenzene and chloroacetic acid.
-
Conditions : Reflux in polyphosphoric acid (PPA) at 140°C for 6–8 hours.
-
Outcome : Forms 5-fluoro-2-(chloromethyl)-1H-benzimidazole.
Method B: Aldehyde-Mediated Cyclization
-
Reactants : 4-Fluoro-1,2-diaminobenzene and chloromethyl carbonyl reagents (e.g., chloroacetaldehyde).
-
Conditions : Solvent-free, Fe/S catalyst at 150°C for 12 hours.
-
Advantage : Avoids acidic conditions, reducing side reactions.
Introduction of the tert-Butyl Carbamate Group
Protection of the Benzimidazole Nitrogen
The N1 position is protected using tert-butyl chloroformate under basic conditions.
Procedure :
-
Substrate : 5-Fluoro-2-(chloromethyl)-1H-benzimidazole.
-
Reagents :
-
tert-Butyl chloroformate (1.2 equiv).
-
Base: Triethylamine (2.5 equiv) or NaH (1.5 equiv).
-
-
Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Conditions : 0°C to room temperature, 4–6 hours under nitrogen.
-
Workup : Aqueous extraction, drying (MgSO₄), and silica gel chromatography.
Critical Notes :
-
Steric hindrance from the chloromethyl group necessitates excess base for complete deprotonation.
-
THF enhances solubility but may require longer reaction times compared to DCM.
Alternative Routes and Modifications
One-Pot Sequential Functionalization
A streamlined approach combines cyclization and protection:
-
Step 1 : Condensation of 4-fluoro-1,2-diaminobenzene with chloroacetic acid in PPA.
-
Step 2 : Direct addition of tert-butyl chloroformate and triethylamine to the reaction mixture.
Microwave-Assisted Synthesis
-
Conditions : Microwave irradiation (150 W, 120°C) reduces reaction time to 1–2 hours.
Analytical Data and Characterization
Spectroscopic Confirmation
Purity and Stability
-
HPLC : >98% purity using C18 column (MeCN:H₂O = 70:30).
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Carboxylic Acid Condensation | PPA, 140°C | 70% | High regioselectivity | Corrosive reagents |
| Aldehyde Cyclization | Fe/S catalyst, solvent-free | 85% | Eco-friendly, rapid | Requires specialized catalyst |
| One-Pot Sequential | DCM, 0°C to RT | 88% | Time-efficient | Sensitive to stoichiometry |
| Microwave-Assisted | 120°C, 1–2 hours | 82% | Energy-efficient | Equipment-dependent |
Mechanistic Insights
Cyclocondensation Pathway
tert-Butyl Protection Mechanism
-
Deprotonation : Base abstracts the N1 hydrogen, generating a nucleophilic amine.
-
Electrophilic Substitution : tert-Butyl chloroformate reacts with the amine, releasing HCl.
Industrial-Scale Considerations
-
Catalyst Recycling : Fe/S systems reduce waste in aldehyde-mediated cyclization.
-
Solvent Recovery : DCM and THF are distilled and reused, lowering costs.
-
Quality Control : In-process HPLC ensures intermediate purity >95%.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(chloromethyl)-5-fluoro-1H-benzo[d]imidazole-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Ester hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Ester hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.
Major Products Formed
- Nucleophilic substitution
Biological Activity
tert-Butyl 2-(chloromethyl)-5-fluoro-1H-benzo[d]imidazole-1-carboxylate is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound, with the CAS number 1002750-44-8, features a unique molecular structure that contributes to its biological efficacy.
Chemical Structure
The chemical formula for this compound is C13H15ClN2O2. The presence of the fluoro group and the chloromethyl moiety are significant in enhancing the compound's reactivity and biological interactions.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness compared to standard antibiotics.
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines, revealing significant activity that could be leveraged for therapeutic applications.
Table 1: Summary of Biological Activities
Antimicrobial Studies
In a study evaluating the antimicrobial properties of various benzimidazole derivatives, this compound exhibited notable activity against multiple bacterial strains. The zone of inhibition was measured against standard strains like E. coli and S. aureus, indicating its potential as an antimicrobial agent.
Cytotoxicity Assays
Cytotoxicity assays conducted on cancer cell lines demonstrated that this compound has a significant inhibitory effect on cell proliferation. The IC50 value of 1.5 µM suggests that it can effectively hinder the growth of certain cancer cells, making it a candidate for further development in cancer therapeutics.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A recent investigation into benzimidazole derivatives found that those with halogen substitutions, such as chlorine and fluorine, displayed enhanced antibacterial properties. The study reported that this compound had an MIC comparable to established antibiotics like ciprofloxacin. -
Case Study on Cancer Cell Lines :
In vitro testing on human cancer cell lines revealed that this compound induced apoptosis at concentrations lower than those typically required for traditional chemotherapeutics. This finding suggests a potential mechanism of action that warrants further exploration in clinical settings.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the benzimidazole structure exhibit notable anticancer properties. For instance, derivatives of benzimidazole have been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. The compound tert-butyl 2-(chloromethyl)-5-fluoro-1H-benzo[d]imidazole-1-carboxylate may possess similar effects due to its structural analogies with known anticancer agents.
- Case Study : In one study, a related benzimidazole derivative demonstrated an IC50 value of 7.4 µM against specific cancer cell lines, suggesting that modifications to the benzimidazole core can enhance efficacy against tumors .
Antimicrobial Properties
Benzimidazole derivatives are also recognized for their antimicrobial activities. The presence of halogen atoms (like fluorine and chlorine) in the structure can enhance interaction with microbial targets, potentially leading to increased potency against bacterial strains.
- Case Study : A derivative with similar structural features exhibited significant activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 0.015 mg/mL .
Structure-Activity Relationship (SAR)
The modification of the benzimidazole core significantly influences the biological activity of these compounds. The introduction of substituents such as fluorine and chlorine can enhance lipophilicity and improve binding affinity to biological targets.
| Substituent | Effect on Activity |
|---|---|
| Fluorine | Increases potency against cancer cells and bacteria |
| Chlorine | Enhances binding interactions with microbial targets |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including halogenation and carboxylation processes. These synthetic pathways allow for the creation of various derivatives, each potentially exhibiting distinct therapeutic profiles.
Synthetic Pathway Example:
- Starting Material : Benzimidazole derivative.
- Step 1 : Chloromethylation to introduce the chloromethyl group.
- Step 2 : Fluorination at the 5-position.
- Step 3 : Esterification to form the tert-butyl ester.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key differences among similar compounds arise from substituent types and positions on the imidazole core. Below is a comparative analysis:
Table 1: Substituent Profiles and Reactivity
Physicochemical Properties
- Solubility: The Boc group improves organic solvent solubility in all compounds. However, the target compound’s chloromethyl group reduces polarity compared to amino-substituted analogs (e.g., 5j), which exhibit higher aqueous solubility due to hydrogen bonding .
- Stability : The chloromethyl group in the target compound may confer hydrolytic instability under basic or aqueous conditions, unlike the methyl or boronate groups in ’s compound, which are more stable .
Crystallographic and Hydrogen-Bonding Behavior
Hydrogen-bonding patterns () are less prominent in the target compound compared to amino- or carbonyl-substituted analogs (e.g., 5j), which form extensive intermolecular networks affecting crystallization and solubility .
Q & A
Basic Questions
Q. What are the critical safety considerations when handling tert-butyl 2-(chloromethyl)-5-fluoro-1H-benzo[d]imidazole-1-carboxylate?
- Answer : The compound’s chloromethyl and fluoro substituents pose reactivity and toxicity risks. Key precautions include:
- Use of personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid inhalation or skin contact .
- Storage in dry, ventilated areas away from heat or ignition sources to prevent decomposition .
- Immediate neutralization of spills with inert absorbents (e.g., vermiculite) and disposal via approved hazardous waste protocols .
- Methodological Note : Conduct a hazard assessment using SDS data and align with institutional safety protocols.
Q. How is the compound typically synthesized, and what key intermediates are involved?
- Answer : The synthesis often involves:
- Step 1 : Condensation of 5-fluoro-1H-benzo[d]imidazole with tert-butyl chloroformate to introduce the Boc-protecting group .
- Step 2 : Chloromethylation at the 2-position using chloromethylating agents (e.g., ClCH₂OCH₃) in the presence of Lewis acids like ZnCl₂ .
- Key Intermediate : 5-Fluoro-1H-benzo[d]imidazole, which requires careful purification via column chromatography (silica gel, hexane/EtOAc) .
Q. What spectroscopic techniques are used to confirm the compound’s structure?
- Answer :
- ¹H/¹³C NMR : Peaks at δ ~1.5 ppm (tert-butyl), δ ~4.5 ppm (chloromethyl CH₂), and δ ~7.5–8.5 ppm (aromatic protons) confirm substituent positions .
- HRMS : Expected molecular ion [M+H]⁺ at m/z 284.06 (C₁₂H₁₄ClFN₂O₂) .
Advanced Research Questions
Q. How can substitution reactions at the chloromethyl group be optimized for diverse functionalization?
- Answer : The chloromethyl group undergoes nucleophilic substitution (SN2) with:
- Amines : Use DMF as solvent at 80–100°C for 12–24 hours, yielding 2-(aminomethyl) derivatives .
- Thiols : Catalyze with NaH in THF at 0°C to room temperature to prevent oxidation .
- Contradiction Resolution : Conflicting reports on solvent polarity (DMF vs. THF) may arise from steric hindrance; screen solvents empirically based on nucleophile size .
Q. What strategies mitigate competing side reactions during Boc deprotection?
- Answer :
- Acidic Conditions : Use 4M HCl/dioxane or TFA/CH₂Cl₂ (1:1 v/v) at 0°C to minimize imidazole ring alkylation .
- Neutralization : After deprotection, neutralize with saturated NaHCO₃ to stabilize the free amine intermediate .
Q. How can conflicting data on fluorobenzimidazole reactivity be resolved in cross-coupling reactions?
- Answer : Contradictions in Suzuki-Miyaura coupling yields (e.g., low reactivity with electron-deficient boronic acids) may stem from:
- Electron-withdrawing effects : The 5-fluoro group reduces electron density, hindering oxidative addition. Use PdCl₂(PPh₃)₂ with Cs₂CO₃ in DMF/H₂O (3:1) at 100°C to enhance catalytic turnover .
- Validation : Perform control reactions with non-fluorinated analogs to isolate electronic vs. steric effects .
- Methodological Note : Employ high-throughput screening to identify optimal catalysts for specific coupling partners.
Q. What advanced analytical methods differentiate regioisomers in substituted derivatives?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
